
2-Amino-3-(2-chloro-6-methoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-chloro-6-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chloro-6-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 2-chloro-6-methoxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amino acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents are chosen to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the aromatic ring or the amino group, resulting in various reduced forms of the compound.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced forms of the aromatic ring or amino group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3-(2-chloro-6-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-(2-chloro-6-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-Amino-3-(2-methoxyphenyl)propanoic acid
- 2-Amino-3-(2-bromophenyl)propanoic acid
Comparison:
- Uniqueness: The presence of both chloro and methoxy groups on the aromatic ring makes 2-Amino-3-(2-chloro-6-methoxyphenyl)propanoic acid unique compared to its analogs. This unique substitution pattern can lead to distinct chemical and biological properties.
- Chemical Properties: The combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups can influence the compound’s reactivity and stability.
- Biological Activity: The specific substitution pattern may result in different interactions with biological targets, leading to unique pharmacological profiles.
属性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
2-amino-3-(2-chloro-6-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |
InChI 键 |
ZQWAYROEBYSXCI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)Cl)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


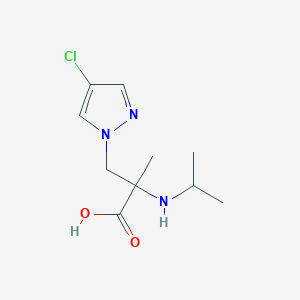
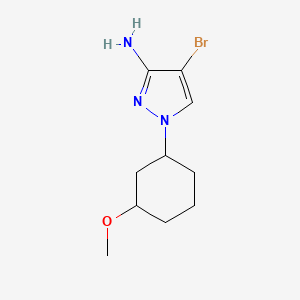
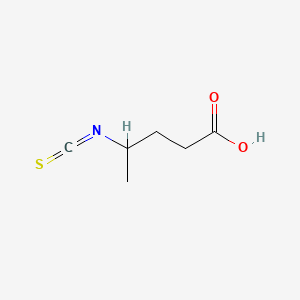
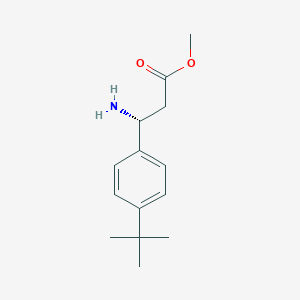
![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)

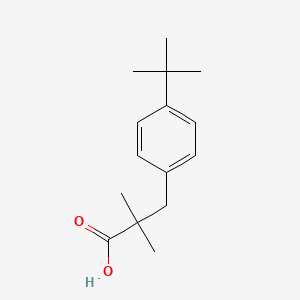
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)
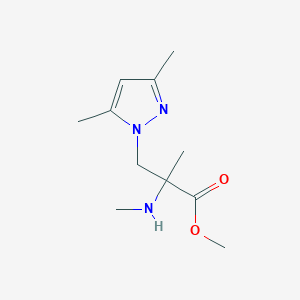
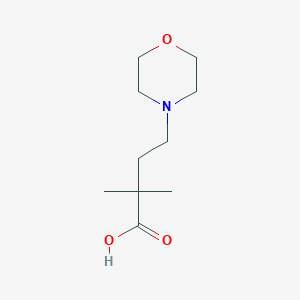
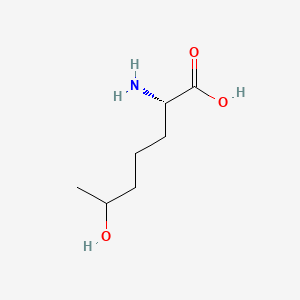
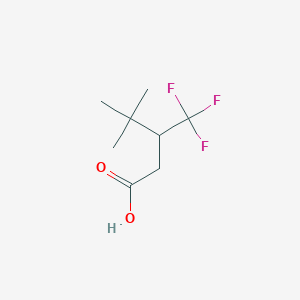
![Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate](/img/structure/B15312126.png)
![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15312127.png)
